11c-Omar
描述
Structure
3D Structure
属性
CAS 编号 |
942063-86-7 |
|---|---|
分子式 |
C23H21Cl2N5O2 |
分子量 |
469.3 g/mol |
IUPAC 名称 |
4-cyano-1-(2,4-dichlorophenyl)-5-(4-(111C)methoxyphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H21Cl2N5O2/c1-32-17-8-5-15(6-9-17)22-18(14-26)21(23(31)28-29-11-3-2-4-12-29)27-30(22)20-10-7-16(24)13-19(20)25/h5-10,13H,2-4,11-12H2,1H3,(H,28,31)/i1-1 |
InChI 键 |
MCNQUWLLXZZZAC-BJUDXGSMSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
手性 SMILES |
[11CH3]OC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
外观 |
Solid powder |
其他CAS编号 |
942063-86-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JHU-75528 C-11; 11c-Omar; JHU75528 C-11; JHU 75528 C-11; |
产品来源 |
United States |
Radiotracer Development and Preclinical Characterization of 11c Omar
Radiosynthesis and Production Methodologies for [11C]OMAR
The production of [11C]OMAR involves specific radiosynthesis methodologies designed to achieve high radiochemical purity and specific activity, crucial for its application in clinical PET imaging.
Automated Radiosynthesis Approaches for [11C]OMAR Production
[11C]OMAR is typically prepared through O-[11C]methylation of desmethyl-OMAR using [11C]CH3OTf in acetonitrile (B52724) (CH3CN) at 80 °C under basic conditions snmjournals.org. This process has been adapted for automated production using synthesis modules such as the GE TRACERlab FXC-Pro and TracerLab FX2C nih.govresearchgate.netwindows.netamegroups.org.
Considerations of Radiochemical Yield and Specific Activity for Clinical Translation
The radiochemical yield for [11C]OMAR, decay-corrected, typically ranges from 60% to 70% snmjournals.org. The specific activity at the End of Bombardment (EOB) has been reported between 370-740 GBq/µmol snmjournals.org. Initial studies indicated a radiochemical purity greater than 90% nih.govresearchgate.net, which was further improved to over 99% through HPLC purification for clinical applications windows.netamegroups.org. These characteristics, including high specific activity and purity, are essential for clinical translation, allowing for reliable quantification of CB1R in vivo. The radiotracer is considered suitable for clinical studies, particularly those requiring multiple scans within a single day patsnap.com.
Table 1: Radiochemical Characteristics of [11C]OMAR
| Parameter | Value | Source |
| Radiochemical Yield (Decay Corrected) | 60-70% | snmjournals.org |
| Radiochemical Purity | >90% (initial) | nih.govresearchgate.net |
| >99% (after HPLC) | windows.netamegroups.org | |
| Specific Activity (EOB) | 370-740 GBq/µmol | snmjournals.org |
| Injected Mass Dose (Humans) | 29 ± 11 ng/kg (n=18) | nih.gov |
Preclinical In Vivo Evaluation of [11C]OMAR Specificity and Pharmacokinetics
Preclinical studies have extensively evaluated the in vivo behavior of [11C]OMAR, focusing on its pharmacokinetic properties and its specific and selective binding to CB1R.
[11C]OMAR readily enters the brain in animal models such as mice and baboons, demonstrating rapid uptake followed by relatively slow clearance in mice researchgate.netresearchgate.net. The uptake and retention patterns of [11C]OMAR in the brain are in strong agreement with the known density and distribution of CB1 receptors, as established by postmortem studies and findings from other CB1 radiotracers nih.gov. While other ligands like [11C]SD5024 may exhibit slightly higher peak brain uptake, [11C]OMAR remains a suitable choice for imaging patsnap.com.
In mice, the regional brain distribution of [11C]OMAR, expressed as %ID/ml, follows a rank order of striatum > hippocampus > cortex > cerebellum > thalamus > brain stem frontiersin.org. In cynomolgus monkeys, the highest radiation uptake is observed in the putamen, caudate nucleus, cerebellum, and pons amegroups.org. Beyond the brain, biodistribution studies in mice have shown the highest accumulation in the heart after five minutes, with a median (IQR) of 4.63 (4.32, 4.90) %ID/g tissue, which progressively decreases over time snmjournals.org.
Assessment of Specific Binding and Selectivity to CB1R
[11C]OMAR has been shown to specifically and selectively label cerebral CB1 receptors, exhibiting high specific binding researchgate.netpatsnap.com. Its specific-to-non-specific binding ratio is comparable to other established PET CB1 tracers clinicaltrials.gov. Functionally, [11C]OMAR acts as a CB1R antagonist, binding to both the high- and low-affinity conformational states of the receptor researchgate.net.
Evidence from Pharmacological Blocking Studies (e.g., Rimonabant (B1662492) Administration)
The specificity of [11C]OMAR for CB1R has been robustly demonstrated through pharmacological blocking studies, notably with rimonabant, a selective CB1 inverse agonist researchgate.netresearchgate.net. In baboons, administration of rimonabant (1 mg/kg, intravenously) effectively blocked the specific binding of [11C]OMAR in the brain researchgate.net. Similarly, in mice, rimonabant significantly reduced [11C]OMAR uptake in the heart muscle compared to vehicle (1.94 (1.92, 2.04) %ID/g tissue vs. 4.63 (4.31, 4.93) %ID/g tissue; p≤0.05), confirming specific binding to cardiac CB1R snmjournals.org. In contrast, various central non-cannabinoid drugs did not significantly reduce [11C]OMAR binding in mouse brain, further supporting its selectivity researchgate.net. Human in vivo occupancy studies have also shown that a CB1R antagonist can inhibit [11C]OMAR binding by approximately 90% clinicaltrials.gov. Interestingly, acute administration of THC (10-40 mg/kg, IP) in mice did not displace [11C]OMAR, suggesting that its binding is not significantly impacted by residual THC clinicaltrials.gov.
Table 2: Impact of Rimonabant on [11C]OMAR Uptake in Mouse Heart
| Condition | %ID/g Tissue (Median (IQR)) | p-value | Source |
| Vehicle | 4.63 (4.31, 4.93) | ≤0.05 | snmjournals.org |
| Rimonabant (1-5 mg/kg) | 1.94 (1.92, 2.04) | ≤0.05 | snmjournals.org |
Validation Studies Utilizing CB1R Knockout Animal Models
Further validation of [11C]OMAR's CB1R selectivity comes from studies utilizing CB1R knockout (KO) animal models. PET data from these studies in CB1R knockout and wild-type mice provide strong support for the radiotracer's specificity clinicaltrials.gov. Specifically, knockout mice demonstrated a 50% lower uptake of [11C]OMAR compared to their wild-type counterparts, unequivocally confirming that the observed signal is predominantly due to specific binding to the CB1 receptor frontiersin.orgfrontiersin.org.
Table 3: [11C]OMAR Uptake in CB1R Knockout vs. Wild-Type Mice
| Animal Model | [11C]OMAR Uptake (Relative to Wild-Type) | Source |
| Wild-Type Mice | 100% | frontiersin.orgfrontiersin.org |
| CB1R Knockout Mice | 50% Lower | frontiersin.orgfrontiersin.org |
In Vivo Pharmacokinetic Profile in Non-Human Primates and Rodent Models
The in vivo pharmacokinetic profile of [11C]OMAR has been extensively characterized in both non-human primates and rodent models, providing crucial insights into its brain uptake, distribution, and metabolism.
Brain Uptake and Regional Distribution Patterns
In non-human primates, including baboons and cynomolgus monkeys, [11C]OMAR exhibits high cerebral uptake and a favorable signal-to-noise ratio (SNR) citeab.com. PET/CT-MRI scans in cynomolgus monkeys have revealed increased radioactive uptake in various brain regions in osteoporotic animals.
In rodent models, specifically mice, [11C]OMAR demonstrates rapid initial brain uptake. As noted in specificity studies, brain uptake in wild-type mice was approximately 50% higher than in CB1 knockout mice at baseline, with rimonabant pretreatment reducing wild-type uptake to knockout levels. The regional distribution of [11C]OMAR in the mouse brain, quantified as percentage of injected dose per milliliter (%ID/ml), follows a specific rank order: striatum > hippocampus > cortex > cerebellum > thalamus > brain stem.
Table 1: Regional Brain Distribution of [11C]OMAR in Mice (%ID/ml)
| Brain Region | %ID/ml (Approximate Range) |
| Striatum | Higher |
| Hippocampus | High |
| Cortex | Moderate |
| Cerebellum | Lower |
| Thalamus | Low |
| Brain Stem | Lowest |
Note: Data derived from qualitative descriptions of rank order.
Advanced Methodologies for 11c Omar Pet Data Quantification
Assessment of Reproducibility and Reliability of [11C]OMAR PET Measurements
The reproducibility and reliability of PET measurements are paramount for their clinical and research utility. For [11C]OMAR, these aspects have been rigorously assessed in both human and preclinical cohorts.
Studies in human subjects have demonstrated good test-retest reliability for [11C]OMAR VT measurements. The mean absolute deviation for VT has been reported to be approximately 7% to 10%, with an intraclass correlation coefficient (ICC) of approximately 0.7 nih.govcapes.gov.brnih.govresearchgate.net. This level of reproducibility compares favorably to other CB1R tracers nih.gov. Preclinical data from rodents and baboons also indicate high consistency with the known density and distribution of CB1R, further supporting its reliability clinicaltrials.gov.
| Tracer | Mean Absolute Deviation (%) |
| [11C]OMAR | 7-10 |
| [18F]MK-9470 | 15-35 |
| [11C]MePPEP | 10-20 |
| [18F]FMPEP-d2 | 9-17 |
Several factors can contribute to variability in regional VT estimates for [11C]OMAR. Notably, sex differences have been observed in the pharmacokinetics and binding parameters of the radiotracer nih.govcapes.gov.brnih.govresearchgate.net. Women tend to exhibit a lower tracer parent fraction in plasma and lower net brain uptake compared to men nih.govcapes.gov.brnih.govresearchgate.net. Conversely, regional VT values have been found to be significantly greater in women by approximately 23% nih.govcapes.gov.brnih.govresearchgate.net. These findings suggest that gender should be considered when quantifying CB1R availability using [11C]OMAR nih.govnih.gov.
Furthermore, age and body mass index (BMI) have been shown to correlate with in-vivo CB1R availability as measured by [11C]OMAR PET researchgate.net. A significant decline in VT with age has been observed in regions such as the pallidum, cerebellum, and posterior cingulate researchgate.net. In women, CB1R availability negatively correlated with BMI, a relationship not observed in men researchgate.net.
Comparative Analysis of [11C]OMAR Quantification with Other CB1R Radiotracers
The landscape of CB1R PET imaging includes several radiotracers, each with distinct characteristics that influence their quantification and application. [11C]OMAR is often compared to other prominent CB1R ligands, such as [18F]MK-9470, [18F]FMPEP-d2, and [11C]MePPEP nih.govdoi.orgfrontiersin.orgnih.gov.
[11C]OMAR generally exhibits faster kinetics compared to some 18F-labeled CB1R tracers like [18F]MK-9470 and [18F]FMPEP-d2 doi.orgfrontiersin.orgnih.gov. While [18F]MK-9470 shows slow kinetics, making it challenging to determine dissociation rates, [11C]OMAR, though still classified as slow, has faster kinetics that allow for analysis with mathematical models frontiersin.orgnih.gov. The VT values for [11C]OMAR are typically lower than those of some other tracers nih.gov.
In terms of quantification stability, [11C]OMAR demonstrates favorable test-retest reproducibility. As shown in the table above, its mean absolute deviation of 7-10% is generally lower than that reported for [18F]MK-9470 (15-35%), [11C]MePPEP (10-20%), and [18F]FMPEP-d2 (9-17%) nih.gov. However, it is important to note that [11C]OMAR's lower VT values and reduced fraction of specific binding due to lower affinity may temper the perceived advantage of its improved VT reproducibility nih.gov.
| Radioligand | Kinetic Behavior | VT Compared to [11C]OMAR | Test-Retest Reproducibility (Mean Absolute Deviation) |
| [11C]OMAR | Faster | Baseline | ~9% |
| [18F]MK-9470 | Slower | Higher | 15-35% |
| [18F]FMPEP-d2 | Slower | Higher | 9-17% |
| [11C]MePPEP | Slower | - | 10-20% |
While [11C]OMAR, [18F]FMPEP-d2, and [18F]MK-9470 are all CB1R ligands that exhibit specific binding displaceable by rimonabant (B1662492), they may not label exactly the same receptor populations doi.org. This potential difference arises from several factors:
Functional Similarities and Differences: [11C]OMAR is a CB1R antagonist, functionally similar to inverse agonist radioligands like [18F]FMPEP-d2 and [18F]MK-9470 doi.org. However, these tracers can differ in their affinity and lipophilicity doi.org.
Receptor Conformations: CB1R exists in multiple affinity states, including active and inactive conformations, and can undergo internalization processes doi.orgnih.gov. Antagonists/inverse agonists, such as [11C]OMAR, have equal affinities to both active and inactive states, while agonists prefer the active state doi.org. Variations in radioligand displacement by endogenous agonists can lead to different populations of receptor states and cellular compartment distributions being represented by the measured VT doi.org.
Kinetic Properties: The differing kinetics of these tracers, particularly their dissociation rates, can influence which receptor populations are predominantly labeled during the scan duration doi.orgfrontiersin.orgnih.gov.
These differences highlight the importance of considering the specific characteristics of each radiotracer when interpreting CB1R PET imaging results, especially when comparing findings across studies that utilize different ligands doi.orgresearchgate.net. Further cross-validation studies using multiple CB1R PET ligands within the same cohorts are needed to fully understand these implications researchgate.net.
Clinical Research Applications of 11c Omar Pet Imaging
Potential Applications of [11C]OMAR PET in Neurological Disorders
Exploration of CB1R in Neurodegenerative Conditions
The endocannabinoid system, including the CB1 receptor, is implicated in a range of neurological diseases. Altered CB1 receptor availability has been observed in neurodegenerative disorders such as Parkinson's disease (PD), Huntington's disease (HD), and Alzheimer's disease (AD). frontiersin.orgfrontiersin.org [11C]OMAR is an established radioligand used in preclinical and clinical studies to investigate these changes. frontiersin.orgnih.gov
In mouse studies utilizing [11C]OMAR, the distribution of the radiotracer across various brain regions has been quantified. For instance, a study reported the following rank order of [11C]OMAR uptake (measured as %ID/ml) in different mouse brain regions: striatum > hippocampus > cortex > cerebellum > thalamus > brain stem. frontiersin.org This regional distribution aligns with known high densities of CB1 receptors in areas like the striatum, hippocampus, cerebellum, and cortex, with lower densities in the brain stem and thalamus. kuleuven.be
Table 2: [11C]OMAR Brain Distribution in Mice
| Brain Region | %ID/ml (Approximate) |
| Striatum | 6 |
| Hippocampus | 5 |
| Cortex | 4 |
| Cerebellum | 3 |
| Thalamus | 2.5 |
| Brain Stem | 2.5 |
Note: Values are approximate based on the rank order and range provided in the source. frontiersin.org
While specific quantitative data for [11C]OMAR in human neurodegenerative conditions is still emerging or not extensively detailed in broad overviews, the radioligand is actively employed in research to characterize CB1R availability. For example, [11C]OMAR has been used in studies investigating changes in CB1R in Huntington's disease and Parkinson's disease. frontiersin.org The observed alterations in CB1R availability in these conditions suggest the potential of [11C]OMAR PET imaging as a biomarker for disease progression or to evaluate the impact of novel therapeutic strategies targeting the endocannabinoid system. snmjournals.orgfrontiersin.org In Alzheimer's disease, the role of CB1R remains complex, with some studies indicating altered expression, and [11C]OMAR is a tool in the ongoing investigation of these changes. nih.gov
Investigations of CB1R in Epilepsy
Epilepsy is another neurological condition where the endocannabinoid system, particularly CB1 receptors, is believed to play a modulatory role. Altered CB1 receptor availability has been demonstrated in epilepsy. frontiersin.orgfrontiersin.org [11C]OMAR PET imaging is utilized to investigate these changes in vivo. frontiersin.orgkuleuven.benih.gov
Research employing [11C]OMAR in epilepsy aims to characterize the distribution and density of CB1 receptors in epileptic brains, which can provide insights into the pathophysiology of seizures and the potential for cannabinoid-based therapies. frontiersin.orgfrontiersin.org Although detailed quantitative findings from [11C]OMAR studies in epilepsy are not extensively provided in the current broad overviews, its inclusion as an established CB1 receptor ligand in the context of epilepsy research underscores its relevance in this field. frontiersin.org The ability of [11C]OMAR to reliably quantify CB1R binding in vivo makes it a valuable tool for future investigations into the precise role of the endocannabinoid system in the onset and progression of epilepsy. nih.gov
Translational Impact and Future Directions in 11c Omar Research
Integration of [11C]OMAR PET with Multimodal Neuroimaging Approaches
Multimodal neuroimaging, often referred to as fusion imaging, involves combining data from different imaging modalities to gain a more comprehensive understanding of biological systems and their interactions. This approach is particularly valuable in neuroscience, where the integration of structural, functional, and molecular information can provide richer insights into brain processes utu.fi. Positron Emission Tomography (PET) offers unparalleled chemical resolution, allowing for the imaging of specific molecules and pathways in living human tissue, which is complementary to modalities like Magnetic Resonance Imaging (MRI) that provide high spatial resolution utu.fi.
The most significant advancements in multimodal neuroimaging, especially in affective neuroscience, have been achieved through the combination of PET and MRI utu.fi. The advent of truly simultaneous PET-MR imaging, where MRI scanners are equipped with PET detector rings, offers substantial advantages. This simultaneous acquisition streamlines patient workflow by allowing both PET and MR images to be acquired concurrently. Crucially, it also enhances the coregistration of MR and PET data, as the patient remains in a consistent position throughout both scans, minimizing potential movement artifacts utu.fi.
[11C]OMAR PET has been integrated into multimodal imaging studies. For instance, research conducted in nonhuman primates has utilized [11C]OMAR PET scans on 3T Siemens PET/MRI systems acs.org. These studies have explored the application of [11C]OMAR in conjunction with MRI for developing and validating attenuation correction (AC) methods in the nonhuman primate brain, demonstrating how integrated systems can refine PET data quantification acs.org. The reconstructed images of [11C]OMAR have been compared between different AC approaches, highlighting the impact of multimodal data on image quality and quantitative outcomes acs.org.
Beyond data acquisition, efforts have been made to develop comprehensive platforms and tools for integrating PET and MRI data. The METSY project, for example, focused on optimizing the use of existing MRI and PET technologies for studying psychotic disorders. This initiative involved developing specific procedures and software for combined MRI and PET neuroimaging, as well as statistical and bioinformatics tools designed to integrate this neuroimaging information with other phenotypic data, including metabolic characterization from biofluids europa.eu. Such integrated platforms facilitate network analysis to combine heterogeneous data, including multi-omics, in vivo molecular neuroimaging, structural neuroimaging, functional neuroimaging, and psychosocial data, alongside semantic modeling for biological and literature-based annotations europa.eu. The development of a three-dimensional atlas for the olive baboon brain further exemplifies the drive to enable multimodal imaging analysis by combining anatomical and functional/neurochemical data from MRI and PET researchgate.net. This integration allows for a more accurate and precise diagnosis by combining information from separate examinations into a unified picture mdpi.com.
Future Avenues for Expanding the Clinical and Research Applications of [11C]OMAR
[11C]OMAR is recognized as a promising radioligand for PET imaging of CB1 receptors, which are widely expressed in the central nervous system and implicated in a diverse range of brain functions and disorders snmjournals.org. Its utility extends to the investigation of conditions such as schizophrenia, depression, obesity, drug addiction, alcoholism, and traumatic brain injury snmjournals.org. Clinical investigations have already utilized [11C]OMAR to study the CB1 receptor in schizophrenia nih.gov.
Future research and clinical applications of [11C]OMAR are poised to expand in several key areas:
Addressing Sex Differences: Recent studies have highlighted significant sex differences in the pharmacokinetics and binding parameters of [11C]OMAR, with women exhibiting lower net brain uptake but greater plasma metabolite fraction and higher regional V_T values nih.gov. This necessitates that future studies carefully consider and account for sex differences in radiotracer metabolism and tissue binding when quantifying CB1 receptor availability in patient populations nih.gov. Ongoing clinical trials, such as those focusing on brain imaging of cannabinoid receptors in women, are beginning to address this critical aspect patsnap.com.
Cross-Validation and Comparative Studies: Inconsistent findings have been reported across PET studies using different CB1R radioligands (e.g., [11C]OMAR, [18F]FMPEP-d2, [18F]MK-9470) when examining relationships between age, gender, and body mass index (BMI) and CB1R availability x-mol.net. This underscores the need for cross-validation studies that utilize both [11C]OMAR and other prominent CB1R radioligands within the same cohort of subjects to reconcile discrepancies and establish more robust findings x-mol.net.
Expansion into New Clinical Indications: [11C]OMAR is being investigated in new clinical contexts through ongoing trials. These include characterization of CB1 receptors in opioid use disorder and studies in synthetic psychoactive cannabinoid users patsnap.com. The ability to image CB1R expression in bone, as demonstrated in animal models, also lays a foundation for establishing quantitative relationships between CB1R and advanced osteoporosis stages, suggesting potential non-neurological applications researchgate.net.
Advancements in Quantification and Standardization: While [11C]OMAR is a reliable radiotracer, continuous refinement of kinetic analysis methods and arterial input function measurements can further improve its quantitative reliability nih.gov. The establishment of standardized guidelines for the use of PET tracers like [11C]OMAR, supported by large-scale clinical trials, is essential for widespread clinical adoption and consistent research outcomes mdpi.com.
Facilitating Drug Development and Basic Research: The unique capability of PET to image specific molecules in vivo offers unparalleled opportunities. For [11C]OMAR, this translates to its continued utility in drug development for conditions targeting the endocannabinoid system, allowing for the assessment of target engagement and pharmacodynamic effects. Furthermore, it remains a crucial tool for basic scientific research aimed at elucidating higher mental functions and the pathophysiology of various brain disorders utu.fi. The development of novel tracers and imaging technologies that can enhance or complement the capabilities of [11C]OMAR will continue to advance the field mdpi.com.
常见问题
Advanced Research Question
- Standardize protocols : Control scan duration, injection timing, and plasma sampling intervals to reduce technical noise .
- Participant screening : Exclude subjects with physiological anomalies (e.g., altered CB1 expression due to medication) .
- Statistical power : Use sample sizes ≥7 (as in human trials for this compound) to mitigate variability (~22–24% intersubject spread) .
Comparative Note : this compound’s variability is lower than 11C-MePPEP (~60%) but higher than 18F-FMPEP-d2, suggesting ligand-specific optimization .
How should researchers formulate hypothesis-driven questions for this compound studies?
Basic Research Question
Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Novel, Ethical, Relevant):
- Example: “In healthy adults (Population), does this compound (Intervention) provide higher VT precision (Outcome) compared to 11C-MePPEP (Comparison)?” .
- Ensure ethical alignment with radiation exposure limits and informed consent protocols .
What advanced techniques address metabolic interference in this compound quantification?
Advanced Research Question
- Metabolite correction : Use arterial blood sampling to quantify radiolabeled metabolites, adjusting brain uptake curves accordingly .
- Shortened scans : For ligands like this compound, 80-minute scans reduce metabolite impact while retaining precision .
- Model selection : Validate compartment models against full-scan data to ensure robustness in metabolite-rich environments .
How do researchers validate this compound’s specificity for CB1 receptors in novel populations (e.g., patients with neurological disorders)?
Advanced Research Question
- Blocking studies : Administer CB1 antagonists (e.g., rimonabant) to confirm reduced VT in patient cohorts .
- Correlational analysis : Compare VT with post-mortem CB1 density data in disease-specific brain regions .
- Longitudinal design : Track VT changes before/after therapeutic interventions to assess ligand sensitivity .
Caution : Disease-related changes in fP or blood-brain barrier permeability may require protocol adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
